Obligate Antibiotic Precursor: Epi-isozizaene vs. Generic Sesquiterpenes in Albaflavenone Biosynthesis
(+)-Epi-isozizaene is the only known substrate for the cytochrome P450 enzyme CYP170A1 in the biosynthesis of the antibiotic albaflavenone. Disruption of the CYP170A1 gene abolishes albaflavenone and albaflavenol production, while epi-isozizaene accumulates as the terminal product [1]. Alternative sesquiterpenes such as pentalenene or α-isocomene are not accepted as CYP170A1 substrates and cannot yield albaflavenone [2].
| Evidence Dimension | CYP170A1 substrate acceptance for albaflavenone production |
|---|---|
| Target Compound Data | Accepted as sole substrate; converted to albaflavenols and albaflavenone via two sequential allylic oxidations |
| Comparator Or Baseline | Pentalenene, α-isocomene, and other sesquiterpenes: Not accepted as substrates |
| Quantified Difference | Exclusive substrate specificity (no detectable conversion of alternative sesquiterpenes) |
| Conditions | Purified CYP170A1 enzyme assay; S. coelicolor gene disruption experiments |
Why This Matters
Procurement of (+)-epi-isozizaene is mandatory for albaflavenone biosynthesis research or production; alternative sesquiterpenes are non-functional substitutes.
- [1] Zhao B, Lin X, Lei L, et al. Biosynthesis of the Sesquiterpene Antibiotic Albaflavenone in Streptomyces coelicolor A3(2). J Biol Chem. 2008;283(13):8183-8189. View Source
- [2] Lin X, Cane DE. Biosynthesis of the Sesquiterpene Antibiotic Albaflavenone in Streptomyces coelicolor. Mechanism and Stereochemistry of the Enzymatic Formation of Epi-isozizaene. J Am Chem Soc. 2009;131(18):6332-6333. View Source
